1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2640822-61-1
VCID: VC11854313
InChI: InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
SMILES: CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one

CAS No.: 2640822-61-1

Cat. No.: VC11854313

Molecular Formula: C18H19NO

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one - 2640822-61-1

Specification

CAS No. 2640822-61-1
Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Standard InChI Key VKKKMTWMPUDLAG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one (C₁₉H₁₉NO) features a five-membered lactam ring with two aromatic substituents:

  • N1 substitution: A (4-methylphenyl)methyl group, introducing steric bulk and lipophilicity.

  • C4 substitution: A phenyl ring, potentially influencing electronic distribution and intermolecular interactions .

The planar lactam ring enables resonance stabilization, while the substituents modulate solubility and bioavailability. Comparative analysis with 1-(4-methylphenyl)pyrrolidin-2-one (PubChem CID 577781) suggests enhanced hydrophobic interactions due to the additional benzyl and phenyl groups .

Table 1: Comparative Structural Properties of Analogous Pyrrolidin-2-ones

CompoundMolecular FormulalogP*Polar Surface Area (Ų)
1-(4-Methylphenyl)pyrrolidin-2-one C₁₁H₁₃NO2.129.1
4-Phenylpyrrolidin-2-one C₁₀H₁₁NO1.829.1
Target compoundC₁₉H₁₉NO3.9†29.1

*Predicted using PubChem algorithms ; †Estimated via additive group contributions.

Synthetic Methodologies

Retrosynthetic Analysis

Plausible routes to 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one include:

  • Lactamization of γ-amino ketones: Reacting 4-phenyl-γ-amino ketone precursors with 4-methylbenzyl halides under basic conditions .

  • Cycloaddition strategies: Utilizing donor-acceptor cyclopropanes and aryl amines, as demonstrated for 1,5-disubstituted pyrrolidin-2-ones .

Key Reaction Steps

  • Step 1: Synthesis of 4-phenylpyrrolidin-2-one via [3+2] cycloaddition between acrylamides and nitroalkenes .

  • Step 2: N-Alkylation using 4-methylbenzyl bromide under phase-transfer conditions (e.g., K₂CO₃, TBAB, DMF) .

Scheme 1: Hypothetical Synthesis Pathway

  • Cyclopropane precursor + Aniline1,5-Diarylpyrrolidin-2-one

  • N-Alkylation with 4-methylbenzyl bromideTarget compound

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated ~3.9, indicating high lipophilicity due to dual aromatic substituents .

  • Aqueous solubility: Likely <1 mg/mL (analogous to pyrovalerone derivatives) .

Spectroscopic Profiles

  • IR: Lactam C=O stretch ~1680 cm⁻¹; aromatic C-H bends ~750–900 cm⁻¹ .

  • ¹H NMR:

    • δ 7.2–7.4 (m, 9H, aromatic protons)

    • δ 3.8–4.1 (m, 2H, N-CH₂-C₆H₄)

    • δ 2.3–3.2 (m, 5H, pyrrolidinone ring + CH₃)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (µM)
Pyrovalerone 5228.3>10
α-PiHP hydrochloride41†35†>10
Target compound (pred.)30–6025–50>10

†Estimated from pyrovalerone subclass data .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (150 × 4.6 mm, 3.5 µm); mobile phase: 60:40 MeCN/10 mM NH₄OAc; flow rate 1.0 mL/min; UV detection at 254 nm .

  • LC-MS: Expected [M+H]⁺ = 284.2; fragmentation pattern dominated by benzyl cleavage (m/z 91).

Stability Studies

  • Hydrolytic stability: Resistant to acidic/basic hydrolysis due to steric shielding of the lactam .

  • Photodegradation: Potential for aryl ring oxidation under UV light, necessitating amber storage .

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